molecular formula C8H16 B1238739 4-Methyl-2-heptene CAS No. 3404-56-6

4-Methyl-2-heptene

Cat. No. B1238739
CAS RN: 3404-56-6
M. Wt: 112.21 g/mol
InChI Key: SVGLFIBXFVQUQY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-4-Methyl-2-heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-4-Methyl-2-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-4-Methyl-2-heptene has been primarily detected in saliva.
(E)-4-Methyl-2-heptene is a hydrocarbon.

Scientific Research Applications

Application in Flavor and Fragrance Chemistry

4-Methyl-2-heptene, a derivative of heptene, plays a significant role in flavor and fragrance chemistry. For instance, 5-methyl-(E)-2-hepten-4-one, a related compound, is a key hazelnut odorant. Its concentration is significantly higher in roasted hazelnut oil compared to unroasted oil, suggesting that thermal treatment enhances its formation from precursors present in hazelnuts (Pfnuer et al., 1999). Additionally, compounds like 6-methyl-5-hepten-2-one, formed by the ozonolysis of vegetation surfaces, have been identified as contributors to the atmospheric presence of acetone and other volatiles (Fruekilde et al., 1998).

Role in Polymer Science

In polymer science, 4-methyl-2-heptene derivatives are involved in specific polymerization processes. For example, the copolymerization of 2-butene with 3-heptenes and 4-methyl-2-pentenes using Ziegler-Natta catalysts demonstrates the potential of these compounds in creating polymers with unique properties (Otsu et al., 1979).

Involvement in Atmospheric Chemistry

4-Methyl-2-heptene and its derivatives are involved in atmospheric chemical reactions. The gas-phase reactions of these compounds with hydroxyl radicals have been studied to understand their behavior in atmospheric oxidation processes (O'rji & Stone, 1992). Such research is essential for understanding the formation and behavior of atmospheric pollutants.

Importance in Organic Synthesis

These compounds are also significant in organic synthesis. For example, (Z)-7-Nitro-3-heptene has been used as a central intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, important components of jasmine fragrance (Ballini et al., 1989).

Photoreaction Studies

Studies on the photoreactions of compounds like 4-methylenebicyclo[3,2,0]hept-2-enes provide insights into the behavior of heptene derivatives under light exposure, which is crucial for understanding their stability and applications in various fields (Hamer & Wills, 1973).

properties

CAS RN

3404-56-6

Product Name

4-Methyl-2-heptene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-4-methylhept-2-ene

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+

InChI Key

SVGLFIBXFVQUQY-GQCTYLIASA-N

Isomeric SMILES

CCCC(C)/C=C/C

SMILES

CCCC(C)C=CC

Canonical SMILES

CCCC(C)C=CC

Other CAS RN

66225-17-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-heptene
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-heptene
Reactant of Route 3
4-Methyl-2-heptene
Reactant of Route 4
4-Methyl-2-heptene
Reactant of Route 5
4-Methyl-2-heptene
Reactant of Route 6
4-Methyl-2-heptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.